2,2-Dichloro-N,N-dimethyl-3-oxobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloro-N,N-dimethyl-3-oxobutyramide is an organic compound with the molecular formula C6H9Cl2NO2. It is a derivative of acetoacetamide, characterized by the presence of two chlorine atoms and a dimethyl group. This compound is primarily used in various chemical syntheses and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-N,N-dimethyl-3-oxobutyramide typically involves the chlorination of N,N-dimethylacetoacetamide. The process begins with the reaction of N,N-dimethylacetoacetamide with chlorine gas in the presence of a suitable solvent like chloroform. The reaction is carried out at low temperatures (0°C to 5°C) to ensure controlled chlorination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced chlorination techniques and continuous flow reactors ensures efficient production .
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-N,N-dimethyl-3-oxobutyramide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetoacetamides, while reduction reactions can produce N,N-dimethyl-3-hydroxybutyramide .
Scientific Research Applications
2,2-Dichloro-N,N-dimethyl-3-oxobutyramide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-N,N-dimethyl-3-oxobutyramide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the modification of biomolecules, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethylacetoacetamide
- N,N-Diethylacetoacetamide
- 2,3-Dichloro-N,N-dimethylaniline
Uniqueness
2,2-Dichloro-N,N-dimethyl-3-oxobutyramide is unique due to the presence of two chlorine atoms, which significantly influence its reactivity and chemical properties. This makes it distinct from other acetoacetamide derivatives, providing unique opportunities for its use in various chemical syntheses and industrial applications .
Properties
CAS No. |
22543-26-6 |
---|---|
Molecular Formula |
C6H9Cl2NO2 |
Molecular Weight |
198.04 g/mol |
IUPAC Name |
2,2-dichloro-N,N-dimethyl-3-oxobutanamide |
InChI |
InChI=1S/C6H9Cl2NO2/c1-4(10)6(7,8)5(11)9(2)3/h1-3H3 |
InChI Key |
VZYZILNMQDUERW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)N(C)C)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.